

An In-depth Technical Guide to Tos-PEG3-C2-methyl ester

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Compound of Interest

Compound Name: *Tos-PEG3-C2-methyl ester*

Cat. No.: *B15542467*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tos-PEG3-C2-methyl ester**, a heterobifunctional linker pivotal in the advancement of targeted protein degradation. Its unique structural components make it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document details the chemical properties, synthesis protocols, and the strategic role of this linker in the development of novel protein degraders.

Core Chemical Properties

Tos-PEG3-C2-methyl ester is a versatile building block in the design and synthesis of PROTACs.^[1] Its structure is meticulously designed with three key components: a tosyl group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester. Each of these imparts specific functionalities that are crucial for its application in drug development.^{[1][2]}

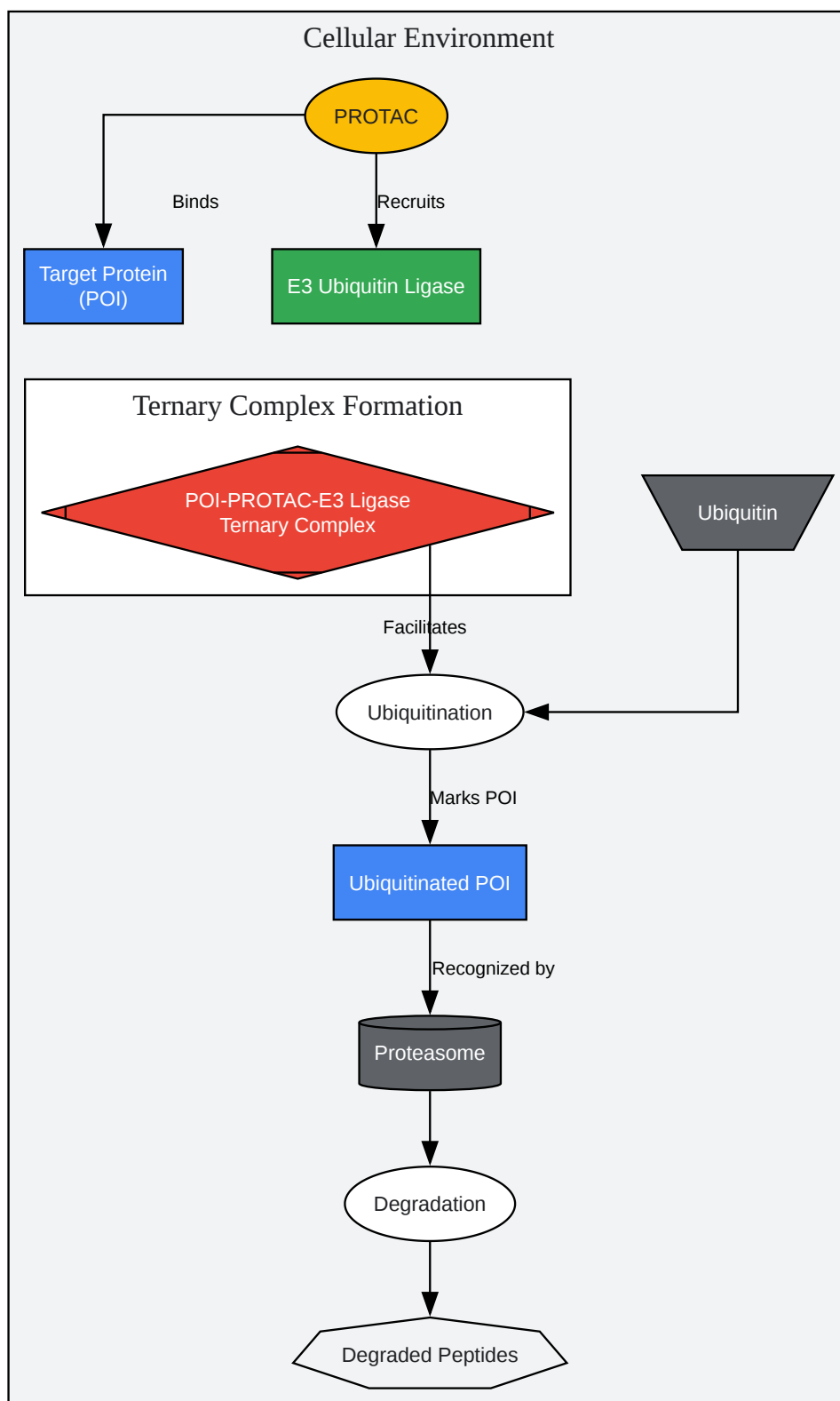
The tosyl group serves as an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the straightforward attachment of the linker to a nucleophilic functional group, such as an amine or thiol, on a ligand for either the protein of interest (POI) or an E3 ubiquitin ligase.^{[1][3][4]} The three-unit PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.^{[1][4][5]} The flexibility of the PEG chain is also critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.^{[1][5]} Finally, the methyl ester can be hydrolyzed to a carboxylic

acid, providing a reactive handle for subsequent conjugation, typically via amide bond formation.[3][4][5]

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₆ O ₈ S	[4]
Molecular Weight	390.45 g/mol	[4]
IUPAC Name	methyl 3-(2-(2-(2-(4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate	[4]
Canonical SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC</chem>	[4]
Appearance	Colorless to light yellow oil or solid	[4]
Solubility	Soluble in DMSO, ethanol, and water	[4]
Storage	Recommended at -20°C for long-term stability	[4]

Role in PROTAC-Mediated Protein Degradation

PROTACs are designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[5][6] A PROTAC molecule consists of two ligands connected by a linker; one ligand binds to a target protein of interest (POI) and the other recruits an E3 ubiquitin ligase.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker is a critical component that influences the formation and stability of this ternary complex.[2][6]



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols outline the general synthesis of a PROTAC using **Tos-PEG3-C2-methyl ester**. These procedures can be adapted based on the specific ligands being used.

This protocol describes the initial conjugation of a ligand (for either the POI or E3 ligase) containing a nucleophilic group (e.g., amine or thiol) to the **Tos-PEG3-C2-methyl ester** linker.
[\[5\]](#)

Materials:

- Ligand with a nucleophilic group (amine or thiol)
- **Tos-PEG3-C2-methyl ester**
- Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
- Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
- Nitrogen or Argon atmosphere

Procedure:

- Under an inert atmosphere, dissolve the ligand (1.0 equivalent) in the anhydrous solvent.[\[3\]](#)
- Add the base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.[\[3\]](#)[\[7\]](#)
- In a separate vial, dissolve the **Tos-PEG3-C2-methyl ester** (1.1 equivalents) in a minimal amount of the anhydrous solvent.[\[7\]](#)
- Add the **Tos-PEG3-C2-methyl ester** solution dropwise to the ligand solution.[\[3\]](#)
- Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.[\[5\]](#)
- Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[\[5\]](#)

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[5\]](#)
- Purify the resulting intermediate by flash column chromatography.[\[5\]](#)

This protocol details the conversion of the methyl ester to a carboxylic acid, which is necessary for the subsequent amide coupling step.[\[3\]](#)

Materials:

- Purified intermediate from Protocol 1
- Tetrahydrofuran (THF) and water
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- 1 M Hydrochloric acid (HCl)

Procedure:

- Dissolve the purified intermediate (1.0 equivalent) in a mixture of THF and water.[\[5\]](#)
- Add LiOH (2-3 equivalents) and stir at room temperature until the hydrolysis of the methyl ester is complete, as monitored by LC-MS.[\[2\]](#)[\[5\]](#)
- Acidify the reaction mixture with dilute HCl to a pH of ~3-4.[\[2\]](#)[\[6\]](#)
- Extract the product with an organic solvent and dry the organic layer.[\[5\]](#)
- Concentrate the organic layer to obtain the carboxylic acid intermediate.[\[5\]](#)

This final step involves coupling the carboxylic acid intermediate with the second ligand (containing an amine group) to form the final PROTAC molecule.

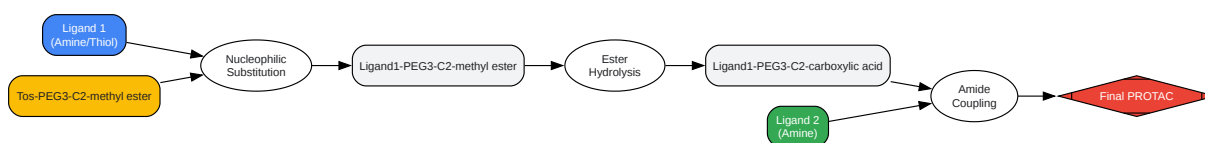
Materials:

- Carboxylic acid intermediate from Protocol 2
- Amine-functionalized second ligand

- Anhydrous DMF
- Peptide coupling agent (e.g., HATU or HBTU)
- Base (e.g., DIPEA)

Procedure:

- Dissolve the carboxylic acid intermediate (1.0 equivalent) and the second amine-functionalized ligand (1.1 equivalents) in anhydrous DMF.[5]
- Add a peptide coupling agent (1.2 equivalents) and a base (2.0 equivalents).[5]
- Stir the reaction at room temperature overnight.[5]
- Monitor the reaction progress by LC-MS.
- Purify the final PROTAC molecule by preparative HPLC.[6]



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